1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylicacid

Catalog No.
S12222970
CAS No.
M.F
C12H12N4O2
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-p...

Product Name

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylicacid

IUPAC Name

1-ethyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazole-3-carboxylic acid

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C12H12N4O2/c1-3-16-8-10(11(14-16)12(17)18)5-4-9-6-13-15(2)7-9/h6-8H,3H2,1-2H3,(H,17,18)

InChI Key

GZOBMNSKOUDRJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)C#CC2=CN(N=C2)C

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a carboxylic acid functional group. Its molecular formula is C11H13N5O2C_{11}H_{13}N_{5}O_{2}, and it has a molecular weight of approximately 215.25 g/mol. This compound is part of a class of pyrazole derivatives that have garnered interest for their potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Typical of carboxylic acids and ethynyl-substituted pyrazoles. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of a pyrazole derivative.
  • Nucleophilic Substitution: The ethynyl group can undergo nucleophilic attacks, leading to the formation of new compounds.

These reactions enable the synthesis of analogs and derivatives with potentially enhanced properties.

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has shown promising biological activities, particularly in the field of medicinal chemistry. It is noted for its potential as an anti-inflammatory agent and has been investigated for its effects on various biological pathways. The presence of the pyrazole ring is often associated with a range of pharmacological effects, including antitumor and antifungal activities .

The synthesis of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Ethynyl Group: This step often involves coupling reactions, such as Sonogashira coupling, where an ethynyl halide reacts with the pyrazole derivative.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished using carbon dioxide in the presence of bases or through direct oxidation methods.

These methods allow for the efficient production of this compound in laboratory settings .

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has several applications:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development, particularly in treating inflammatory diseases or cancers.
  • Agrochemicals: Similar compounds have been used as fungicides and herbicides due to their ability to inhibit specific biological pathways in pests .

Interaction studies involving 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid focus on its binding affinities to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against certain cell lines or pathogens.

Such studies are crucial for understanding its mechanism of action and potential side effects in therapeutic applications .

Several compounds share structural similarities with 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid. These include:

Compound NameStructureNotable Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidstructureUsed as an intermediate in fungicides; inhibits succinate dehydrogenase
4-(Ethynylpyrazol)carboxylic acidstructureExhibits anti-inflammatory properties; potential drug candidate
5-(Ethynyl)-2-methylpyrazolestructureInvestigated for antimicrobial activity

Uniqueness

The uniqueness of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of ethynyl and carboxylic acid functional groups attached to a pyrazole scaffold, which may contribute to distinct biological activities not observed in other similar compounds. This structural diversity allows for targeted modifications that can enhance its pharmacological profiles or reduce toxicity.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.09602564 g/mol

Monoisotopic Mass

244.09602564 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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